Benzene, 1,4-diethenyl-2,5-diethoxy-
Description
Properties
CAS No. |
530145-39-2 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,4-bis(ethenyl)-2,5-diethoxybenzene |
InChI |
InChI=1S/C14H18O2/c1-5-11-9-14(16-8-4)12(6-2)10-13(11)15-7-3/h5-6,9-10H,1-2,7-8H2,3-4H3 |
InChI Key |
LQLCNMQPOZTLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C)OCC)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-diethenyl-2,5-diethoxy- typically involves the alkylation of hydroquinone with ethyl bromide, followed by the introduction of ethenyl groups through a series of reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the addition of ethenyl groups to the benzene ring.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-diethenyl-2,5-diethoxy- can be achieved through a multi-step process that includes the initial formation of intermediate compounds, followed by purification and final synthesis. The use of high-pressure reactors and advanced catalytic systems ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-diethenyl-2,5-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,4-diethenyl-2,5-diethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1,4-diethenyl-2,5-diethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and ethenyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Benzene, 1,4-Diethenyl- (CAS 105-06-6)
- Structure : 1,4-Diethenylbenzene (divinylbenzene).
- Key Properties : A crosslinking agent in polymers due to its two reactive vinyl groups. Boiling point: ~195°C (experimental) .
- Comparison: The absence of ethoxy groups in this compound reduces electron density on the aromatic ring compared to 1,4-diethenyl-2,5-diethoxy-.
Benzene, 1,4-Diethoxy-2,5-Diisocyanato- (CAS 88740-98-1)
- Structure : Ethoxy and isocyanato groups at 2,5- and 1,4-positions, respectively.
- Key Properties : Isocyanato groups confer reactivity toward nucleophiles (e.g., in polyurethane synthesis). Predicted boiling point: ~300–350°C (based on molecular weight) .
- Comparison : Unlike the target compound, this derivative’s isocyanato groups enable urethane/urea bond formation, making it more reactive in polymer applications. Ethoxy groups here may sterically hinder isocyanato reactivity.
Benzene, 1,4-Dimethoxy-2-(2-Nitro-1-Propen-1-Yl)- (CAS 18790-57-3)
- Structure : 2,5-Dimethoxy with a nitropropenyl substituent.
- Key Properties : Nitro groups enhance electrophilicity, enabling participation in Diels-Alder reactions. ≥95% purity reported .
- Comparison : The nitropropenyl group introduces redox-active character absent in the target compound. Ethoxy groups in 1,4-diethenyl-2,5-diethoxy- may offer better solubility in polar solvents compared to methoxy analogs.
Physical and Chemical Properties
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